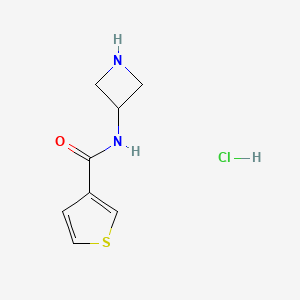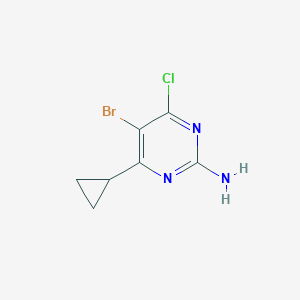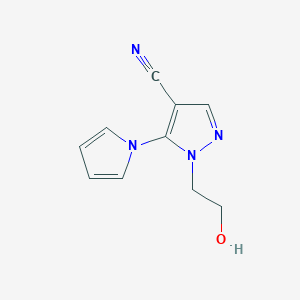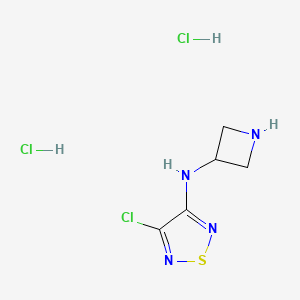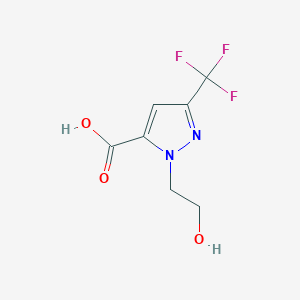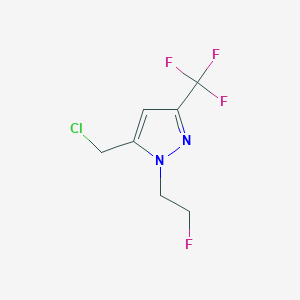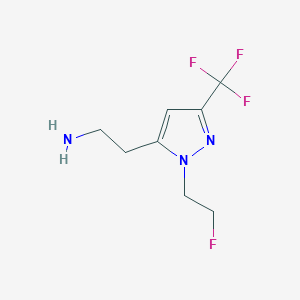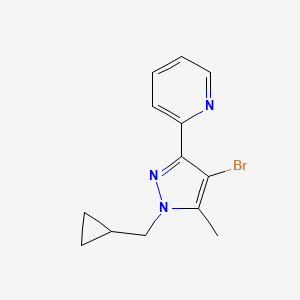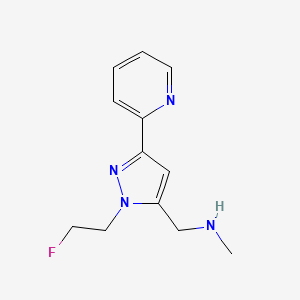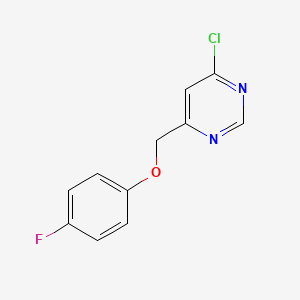
4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine
Overview
Description
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, often influenced by the specific substitutions on the pyrimidine ring . The specific chemical reactions involving “4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine” are not detailed in the retrieved sources.Scientific Research Applications
Medicinal Chemistry and Biological Functions
4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine and its derivatives play a significant role in medicinal chemistry and biological processes at the cellular level. Research has shown that pyrimidine derivatives, such as 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, demonstrate promising anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring notably influences these activities (Muralidharan, Raja, & Deepti, 2019).
Synthesis of Anticancer Drugs
2,4-Dichloro-6-(3-nitrophenoxy) pyrimidine, a closely related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. Recent advancements have established rapid synthesis methods for such compounds, emphasizing their significance in cancer treatment research (Zhou et al., 2019).
Nonlinear Optical Properties
The pyrimidine ring's widespread distribution in nature, notably in DNA and RNA, highlights its importance. Pyrimidine derivatives exhibit promising applications in medicine and nonlinear optics (NLO). For example, 4-thiopyrimidines derivatives show considerable NLO character, which is highly relevant for optoelectronic applications (Hussain et al., 2020).
Antiviral Activities
Some pyrimidine derivatives demonstrate inhibitory activity against viruses, including retroviruses. For instance, specific 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, underscoring their potential as antiviral agents (Hocková et al., 2003).
Impact on Virus Assembly
Research on heteroaryldihydropyrimidines, such as specific pyrimidine-carboxylate compounds, reveals their ability to alter the assembly of viral proteins. These compounds can induce assembly-active states in viruses like hepatitis B, potentially leading to the development of new antiviral therapies (Stray et al., 2005).
Photoproduct Formation in DNA
Pyrimidine photoproducts, including those involving chloro and fluoro-substituted pyrimidines, are major DNA lesions induced by UV irradiation. Understanding their formation and biological role is crucial in the context of DNA damage and repair mechanisms (Douki et al., 1995).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that pyrimidine derivatives often exert their effects by inhibiting the activity of their target enzymes .
Biochemical Pathways
Pyrimidine derivatives are known to impact cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Pyrimidine derivatives have been associated with a range of pharmacological effects, including anti-inflammatory and analgesic effects .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cAMP-phosphodiesterase, inhibiting its activity and thereby affecting the levels of cyclic AMP within cells . Additionally, this compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell signaling and vascular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the biosynthesis of prostacyclin (PGI2), an important molecule in preventing platelet aggregation and promoting vasodilation . Furthermore, this compound decreases pulmonary hypertension by affecting the signaling pathways involved in vascular smooth muscle cell contraction and relaxation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its enzymatic activity and leading to increased levels of cyclic AMP . This inhibition results in the modulation of downstream signaling pathways that regulate various cellular functions. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed under certain conditions, which may influence the compound’s efficacy and safety in long-term studies . Long-term exposure to this compound has shown sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound result in significant biochemical and cellular effects without causing toxicity . At higher doses, toxic and adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins such as albumin play a role in the systemic distribution of the compound, affecting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it has been observed to accumulate in the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
properties
IUPAC Name |
4-chloro-6-[(4-fluorophenoxy)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWWRMMEMAKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=NC=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)
